4-chloro-N-[(2Z,10Z)-14-(4-chlorobenzamido)-3,11-diphenyl-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaen-6-yl]benzamide
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Overview
Description
4-chloro-N-[(2Z,10Z)-14-(4-chlorobenzamido)-3,11-diphenyl-2,10-diazatricyclo[10400^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaen-6-yl]benzamide is a complex organic compound with a unique structure that includes multiple aromatic rings and amide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2Z,10Z)-14-(4-chlorobenzamido)-3,11-diphenyl-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaen-6-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aromatic Substitution Reactions: These reactions involve the substitution of hydrogen atoms on aromatic rings with chlorine atoms, using reagents such as chlorine gas or chlorinating agents.
Amide Bond Formation: This step involves the reaction of amines with carboxylic acids or their derivatives to form amide bonds. Reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are often used.
Cyclization Reactions: These reactions are used to form the benzodiazocin ring structure, typically involving the reaction of aromatic amines with aldehydes or ketones under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[(2Z,10Z)-14-(4-chlorobenzamido)-3,11-diphenyl-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaen-6-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
4-chloro-N-[(2Z,10Z)-14-(4-chlorobenzamido)-3,11-diphenyl-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaen-6-yl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-[(2Z,10Z)-14-(4-chlorobenzamido)-3,11-diphenyl-2,10-diazatricyclo[10.4.0.0^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaen-6-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-chlorobenzamide: A simpler compound with a similar aromatic structure but lacking the complex benzodiazocin ring.
4-chlorobenzoyl chloride: An acyl chloride derivative used in the synthesis of various organic compounds.
Uniqueness
4-chloro-N-[(2Z,10Z)-14-(4-chlorobenzamido)-3,11-diphenyl-2,10-diazatricyclo[10400^{4,9}]hexadeca-1(12),2,4(9),5,7,10,13,15-octaen-6-yl]benzamide is unique due to its complex structure, which includes multiple aromatic rings and amide groups
Properties
IUPAC Name |
4-chloro-N-[2-[(4-chlorobenzoyl)amino]-6,12-diphenylbenzo[c][1,5]benzodiazocin-8-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26Cl2N4O2/c41-29-15-11-27(12-16-29)39(47)43-31-19-21-35-33(23-31)37(25-7-3-1-4-8-25)45-36-22-20-32(44-40(48)28-13-17-30(42)18-14-28)24-34(36)38(46-35)26-9-5-2-6-10-26/h1-24H,(H,43,47)(H,44,48) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OETKHUZTXLGQLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl)C(=NC5=C2C=C(C=C5)NC(=O)C6=CC=C(C=C6)Cl)C7=CC=CC=C7 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26Cl2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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